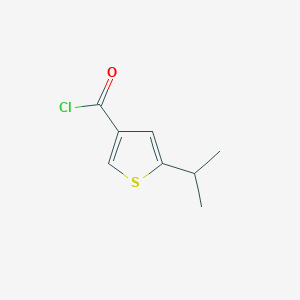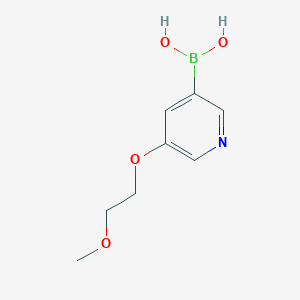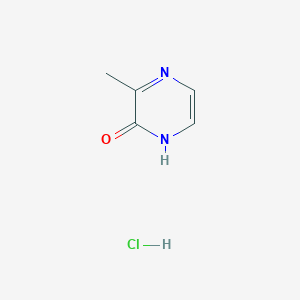
5-Isopropylthiophene-3-carbonyl chloride
Vue d'ensemble
Description
5-Isopropylthiophene-3-carbonyl chloride, also known as ITC, is a specialty product used in proteomics research . It has a molecular formula of C8H9ClOS and a molecular weight of 188.68 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Isopropylthiophene-3-carbonyl chloride consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 3rd position by a carbonyl chloride group and at the 5th position by an isopropyl group .Chemical Reactions Analysis
While specific chemical reactions involving 5-Isopropylthiophene-3-carbonyl chloride are not provided in the search results, general reactions of carbonyl compounds can be considered. Carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones. The main difference is the presence of an electronegative substituent that can act as a leaving group during a nucleophile substitution reaction .Applications De Recherche Scientifique
Electrochemical Sensor Development
A study utilized a carbon paste electrode modified with carbon nanotubes and 5-amino-3′,4′-dimethyl-biphenyl-2-ol for the novel electrochemical detection of isoproterenol, acetaminophen, and N-acetylcysteine. This research demonstrates the potential of using modified electrodes for sensitive and selective detection of various compounds in pharmaceutical and biological samples (Beitollahi et al., 2012).
Synthesis of Functional Monomers
The synthesis of 5-isocyanato-isophthaloyl chloride, a key functional monomer, showcases its application in preparing antifouling polyamide-urea reverse osmosis membranes through interfacial polymerization. This highlights the importance of innovative monomers in enhancing the performance of filtration membranes (Gao Congjie, 2013).
Heterocyclic Compound Synthesis
Research on the interaction between 2,5-dichlorothiophene-3-carbonyl isothiocyanate and heterocyclic amines led to the synthesis of new bicyclic derivatives, demonstrating the role of thiophene-based compounds in the development of novel pharmaceuticals and chemicals (Abu-El-Halawa et al., 2008).
Advanced Organic Chemistry Laboratory
A multistep synthesis featuring classic carbonyl chemistry was developed for the advanced organic chemistry laboratory, demonstrating the educational application of complex chemical syntheses to reinforce students' understanding of fundamental organic transformations (Duff et al., 2012).
Propriétés
IUPAC Name |
5-propan-2-ylthiophene-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClOS/c1-5(2)7-3-6(4-11-7)8(9)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHWKRSHTDZAOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropylthiophene-3-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride](/img/structure/B1454822.png)









![1-(1-methyl-1H-indol-5-yl)-N-[(1-methyl-1H-indol-5-yl)methyl]methanamine](/img/structure/B1454838.png)


